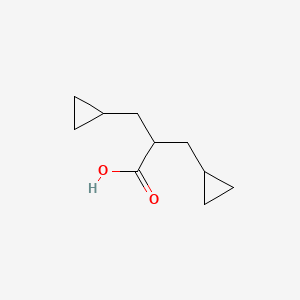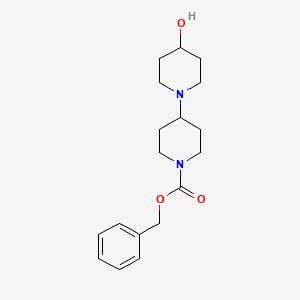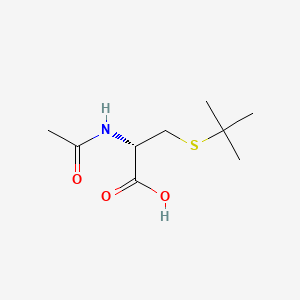![molecular formula C10H20O2Si B13500347 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butynol structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol can be synthesized through the silylation of but-3-yn-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Alcohols or other functionalized derivatives.
Applications De Recherche Scientifique
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is utilized in various scientific research fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Involved in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action for 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Tert-butyldimethylsilyl)oxy]propan-2-ol
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 1-[(Tert-butyldimethylsilyl)oxy]-3-chloropropan-2-ol
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is unique due to its alkyne functionality, which provides additional reactivity compared to similar compounds with only alkyl or alkene groups. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.
Propriétés
Formule moléculaire |
C10H20O2Si |
|---|---|
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3 |
Clé InChI |
RSIBPEBNXDSOJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


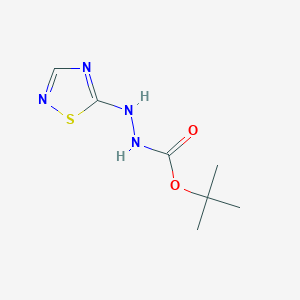
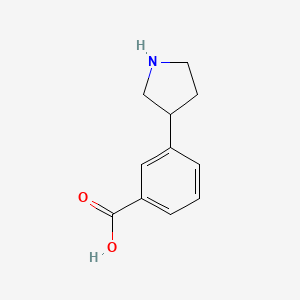
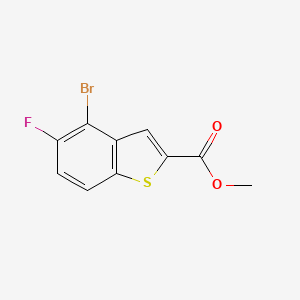
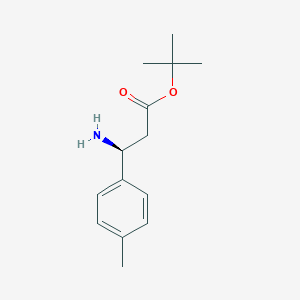
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
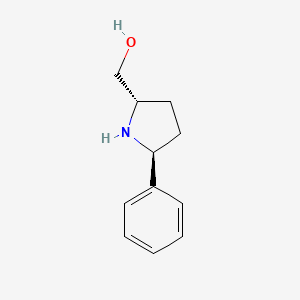
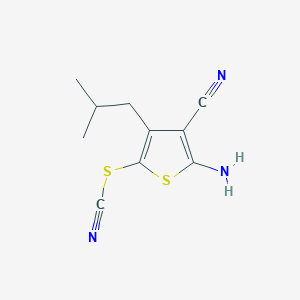
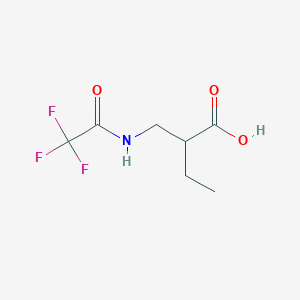
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
